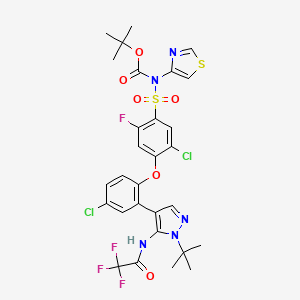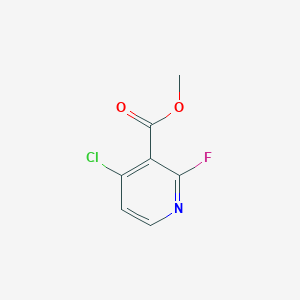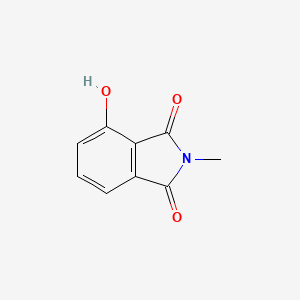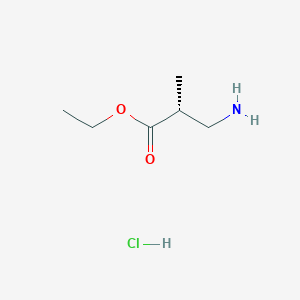
(R)-Ethyl 3-amino-2-methylpropanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Ethyl 3-amino-2-methylpropanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is an ester derivative of 3-amino-2-methylpropanoic acid, and its hydrochloride form enhances its solubility in water, making it more suitable for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-2-methylpropanoate hydrochloride typically involves the esterification of ®-3-amino-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-amino-2-methylpropanoate hydrochloride may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
化学反应分析
Types of Reactions
®-Ethyl 3-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
®-Ethyl 3-amino-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various chiral compounds.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of ®-Ethyl 3-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved may include transamination reactions, where the amino group is transferred to other molecules, playing a crucial role in amino acid metabolism.
相似化合物的比较
Similar Compounds
(S)-Ethyl 3-amino-2-methylpropanoate hydrochloride: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
Methyl 3-amino-2-methylpropanoate hydrochloride: A methyl ester derivative with slightly different reactivity and solubility.
3-Amino-2-methylpropanoic acid: The parent acid form, used in various synthetic applications.
Uniqueness
®-Ethyl 3-amino-2-methylpropanoate hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interaction with biological molecules. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies involving enzyme-catalyzed reactions.
属性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
ethyl (2R)-3-amino-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)5(2)4-7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
InChI 键 |
JTJMQKNQRBCBJR-NUBCRITNSA-N |
手性 SMILES |
CCOC(=O)[C@H](C)CN.Cl |
规范 SMILES |
CCOC(=O)C(C)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


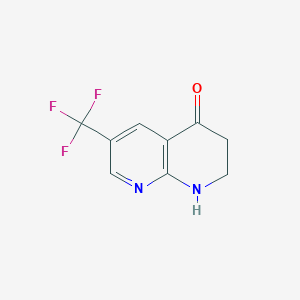
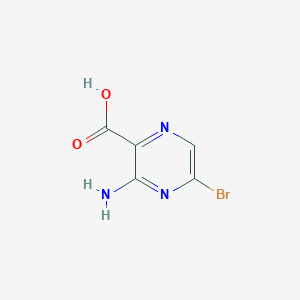

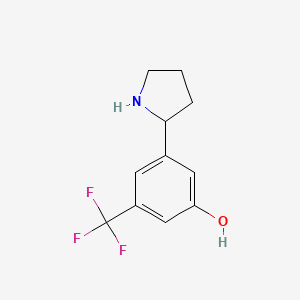

![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)
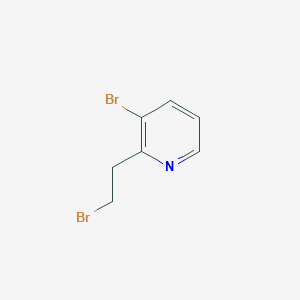
![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)
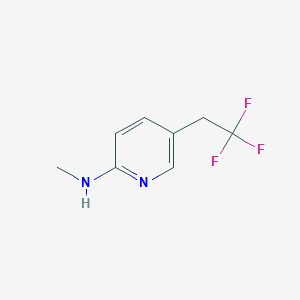
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)
